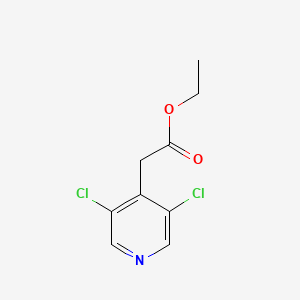

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate

CAS No.:

Cat. No.: VC15781639

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Cl2NO2 |

|---|---|

| Molecular Weight | 234.08 g/mol |

| IUPAC Name | ethyl 2-(3,5-dichloropyridin-4-yl)acetate |

| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 |

| Standard InChI Key | KLVOLGVNVWNTEE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=NC=C1Cl)Cl |

Introduction

Synthetic Methodologies

Chemical Synthesis Pathways

A Journal of Medicinal Chemistry article details the synthesis of 2-(3,5-dichloropyridin-4-yl)acetophenone derivatives , offering a template for analogous reactions:

-

Friedel-Crafts Acylation: Reacting 3,5-dichloropyridine with ethyl chloroacetate in the presence of Lewis acids (e.g., AlCl₃).

-

Demethylation: Using BCl₃ or HI in dichloromethane to remove protecting groups .

Example Protocol (hypothetical, based on ):

-

Dissolve 3,5-dichloropyridine-4-acetic acid (1.0 eq) in ethanol.

-

Add sulfuric acid (cat.) and reflux with excess ethanol to form the ethyl ester.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Physicochemical Properties

While direct data for ethyl 2-(3,5-dichloropyridin-4-yl)acetate is limited, analogous compounds provide benchmarks:

The compound’s lipophilicity (XLogP3 ~2.8) suggests moderate membrane permeability, favorable for drug precursors .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate serves as a precursor to bioactive molecules. For example:

-

Anticancer Agents: Analogous dichloropyridines inhibit kinase pathways .

-

Antimicrobials: Chloropyridine esters exhibit activity against Gram-positive bacteria .

Agrochemical Uses

Chlorinated pyridines are key in herbicides and insecticides. The electron-deficient ring undergoes nucleophilic substitution, enabling derivatization for crop protection agents.

Recent Advances and Future Directions

Recent patents emphasize enzymatic synthesis for greener production . Future research could explore:

-

Catalytic Asymmetric Esterification: Using lipases to produce enantiopure derivatives.

-

Polymer-Bound Reagents: Immobilizing dichloropyridines for recyclable catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume